molecular formula C23H20N4 B8145544 4,4',4''-(Pyridine-2,4,6-triyl)trianiline

4,4',4''-(Pyridine-2,4,6-triyl)trianiline

Cat. No. B8145544
M. Wt: 352.4 g/mol
InChI Key: NOESMJBODNBEAM-UHFFFAOYSA-N
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Description

4,4',4''-(Pyridine-2,4,6-triyl)trianiline is a useful research compound. Its molecular formula is C23H20N4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(Pyridine-2,4,6-triyl)trianiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(Pyridine-2,4,6-triyl)trianiline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Physiological Research : It is used as a plant growth retardant in studies concerning the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).

  • Chemical Research : The compound is significant in chemical research due to its large torsion angles between aromatic rings and protonated pyridine N atoms, offering insights into molecular structures (Zhu et al., 2007).

  • Charge-Transfer Complexes Study : It is useful in studying charge-transfer complexes and negative solvatochromism (Schmidt & Hetzheim, 1997).

  • Life-Sciences-Oriented Research : Synthesis of related compounds like (trifluoromethoxy)pyridines has provided new building blocks for this area, enhancing understanding of their structures (Manteau et al., 2010).

  • Nucleophilic Substitution Research : Research has been conducted on the nucleophilic substitution of this compound to yield new pyridines and highly substituted pyridines (Schmidt, Mordhorst, & Habeck, 2002).

  • Chemosensor Development : A derivative of this compound, 4-(4-triphenylamine)-2,6-bis(4-aminophenyl)pyridine, has been developed as a fluorescent poly(pyridine-imide) acid chemosensor (Wang et al., 2008).

  • Material Science : Synthesis of poly(pyridine-imide) with pendent pyrene group suggests applications in making flexible, tough films with good thermal stability, high dielectric constant, and strong orange fluorescent properties (Liaw, Wang, & Chang, 2007).

  • Coordination Chemistry : The compound has been used to study the coordination of redox-active pyridine-2,6-diimines to main group elements, transition metal ions, lanthanides, and actinides (Römelt, Weyhermüller, & Wieghardt, 2019).

  • Magnetic Resonance Imaging and Spectroscopy : Synthesized polynuclear spin crossover complexes with this compound have potential applications in MRI and spectroscopy (Boldog et al., 2009).

  • Ion-Indicating and pH-Sensing : The compound's derivatives are important in the design and optimization for ion-indicating and pH-sensing applications (Chapman et al., 2015).

  • Organic Synthesis : 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is used as a catalyst for synthesizing derivatives of this compound, highlighting its importance in organic synthesis (Maleki, 2015).

  • Development of High-Performance Materials : The synthesized hyperbranched polyimide from this compound is a promising high performance and highly functional material (Othman et al., 2017).

properties

IUPAC Name

4-[2,6-bis(4-aminophenyl)pyridin-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H,24-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESMJBODNBEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-(Pyridine-2,4,6-triyl)trianiline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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